![molecular formula C9H12N2O3 B1392424 2-[(3-Hydroxypropyl)amino]nicotinic acid CAS No. 1220037-95-5](/img/structure/B1392424.png)

2-[(3-Hydroxypropyl)amino]nicotinic acid

Overview

Description

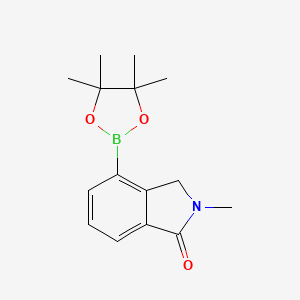

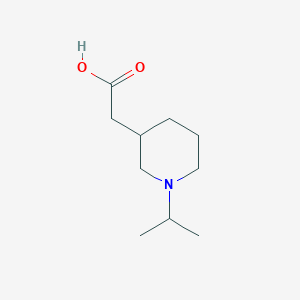

“2-[(3-Hydroxypropyl)amino]nicotinic acid” is a compound with the molecular formula C9H12N2O3 . It is also known by other synonyms such as “this compound”, “2-((3-Hydroxypropyl)amino)nicotinic acid”, and "2-(3-hydroxypropylamino)pyridine-3-carboxylic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a carboxylic acid group at the 3-position and a hydroxypropylamino group at the 2-position . The molecular weight of the compound is 196.20 g/mol .

Physical And Chemical Properties Analysis

The compound “this compound” has several computed properties. It has a molecular weight of 196.20 g/mol, a XLogP3-AA value of 0.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 196.08479225 g/mol . The topological polar surface area is 82.4 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

- 2-[(3-Hydroxypropyl)amino]nicotinic acid is involved in the synthesis of nicotinic acid-based amino acid units bearing an amidoxime function on the pyridine ring. This synthesis process has been developed to efficiently couple 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to intermediate 2-cyanopyridin-3-yl-containing pseudopeptides (Ovdiichuk et al., 2015).

Industrial Applications

- Nicotinic acid, a component of this compound, is used industrially, mainly produced by oxidation of 5-ethyl-2-methylpyridine with nitric acid. It's a critical component in green chemistry, and research focuses on ecological methods for its production from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki et al., 2022).

Biochemical and Pharmacological Research

- The research on nicotinic acid and its derivatives, which include this compound, explores their various pharmacological effects, such as their role in lipid metabolism and interactions with specific receptors like GPR109A, which mediates nicotinic acid-induced effects (Benyó et al., 2005).

Enzymatic Production and Recovery

- The enzymatic conversion of 3-cyanopyridine to nicotinic acid and the optimization of this process for nicotinic acid production have been studied extensively. This involves using organisms like Rhodococcus rhodochrous J1, which directly hydrolyzes 3-cyanopyridine to nicotinic acid without forming nicotinamide, a process important in the biotechnological production of nicotinic acid (Mathew et al., 1988).

Chemical Reactions and Structural Studies

- Studies on nicotinic acid and its derivatives have also focused on their photoreactivity, which varies depending on the solvent and acidity of the solution. This research is significant in understanding the chemical behavior of nicotinic acid in different environments (Takeuchi et al., 1974).

Mechanism of Action

Target of Action

The primary target of 2-[(3-Hydroxypropyl)amino]nicotinic acid, also known as niacin or vitamin B3, is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . Niacin also targets the HCA3 receptor on adipocytes .

Mode of Action

Niacin interacts with its targets by acting as a precursor to the nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes participate in many vital redox reactions . The HCA3 receptor, when activated by 3-hydroxyoctanoate (3HO), mediates a negative feedback mechanism under conditions of increased oxidation of free fatty acids .

Biochemical Pathways

Niacin affects several biochemical pathways. It is involved in the synthesis and salvage of NAD . The conversion of dietary niacin to bioactive NAD involves the biosynthesis pathway, whereas the resynthesis of NAD following its consumption in various biological reactions involves the salvage pathways . Niacin also plays a role in oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

It is known that niacin is a water-soluble vitamin , which suggests that it may have good bioavailability

Result of Action

The action of niacin results in a number of effects at the molecular and cellular level. It plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Action Environment

The action, efficacy, and stability of niacin can be influenced by environmental factors. For example, pathophysiological situations and changes in enzyme activity may influence the need for different forms of niacin . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

properties

IUPAC Name |

2-(3-hydroxypropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-6-2-5-11-8-7(9(13)14)3-1-4-10-8/h1,3-4,12H,2,5-6H2,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIGELSUKBKTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601218315 | |

| Record name | 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220037-95-5 | |

| Record name | 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Hydroxypropyl)amino]-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601218315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chloromethyl)-4-[(2-chlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392341.png)

![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)

![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)

![4-{[5-(Butyrylamino)-2-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392362.png)

![3-Phenyl-5-[(4-phenylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392363.png)

![4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid](/img/structure/B1392364.png)